

Comparative Guide: Structure-Activity Relationship of 3-(4-Methoxy-phenylamino)-propionic Acid Analogues

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Compound of Interest

Compound Name:	3-(4-Methoxy-phenylamino)-propionic acid
CAS No.:	178425-91-7
Cat. No.:	B060343

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Executive Summary: A Scaffold in Transition

The compound **3-(4-Methoxy-phenylamino)-propionic acid** represents a pivotal scaffold in the N-aryl- β -alanine family. Historically viewed through the lens of its structural isostere, Lactisole (a sweet taste inhibitor), recent pharmacological profiling has repositioned this class of molecules as emerging candidates for anticancer and antimicrobial applications.

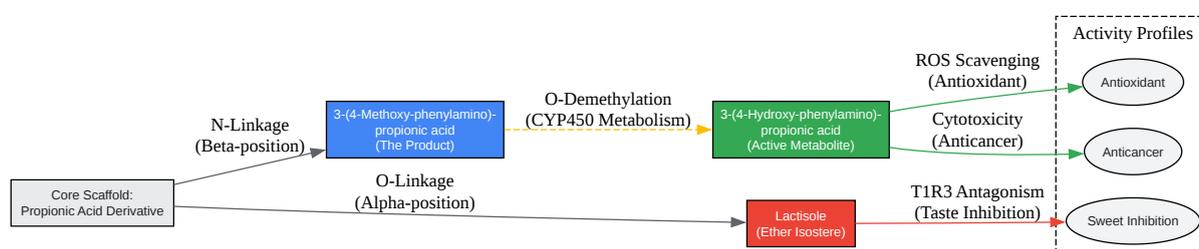
This guide objectively compares the 4-methoxy analogue against its primary active metabolite (the 4-hydroxy derivative) and its functional competitor (Lactisole). The data suggests that substituting the ether linkage of Lactisole with an amino linker shifts the biological profile from G-protein coupled receptor (GPCR) modulation to intracellular redox regulation and cytotoxicity.

Chemical Profile & Structural Logic

The core structure consists of a propionic acid backbone linked to a para-substituted phenyl ring. The critical differentiator is the linker atom (Nitrogen vs. Oxygen) and the substitution position (Beta vs. Alpha).

Feature	3-(4-Methoxy-phenylamino)-propionic acid	Lactisole (Standard Alternative)
Linker	Amino (-NH-)	Ether (-O-)
Acid Position	-Alanine (3-position)	-Propionic (2-position)
Ring Sub.	4-Methoxy (Anisyl)	4-Methoxy (Anisyl)
Primary Activity	Antioxidant / Cytotoxic Precursor	Sweet Taste Inhibitor (T1R3 antagonist)
Lipophilicity	Moderate (LogP ~ 1.8)	Moderate (LogP ~ 1.9)

Structural Diagram: Functional Divergence



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Figure 1: Functional divergence of propionic acid derivatives. The amino-linkage (blue) directs activity toward redox/cytotoxic pathways, while the ether-linkage (red) directs activity toward receptor antagonism.

Comparative Performance Analysis

A. Anticancer & Antimicrobial Potential

Recent studies (2024) have highlighted the N-(4-hydroxyphenyl)- β -alanine scaffold as a potent antioxidant and antimicrobial agent. The Methoxy analogue described here serves as a lipophilic precursor (prodrug) that improves cellular uptake before being metabolized to the active phenolic form.

Parameter	Methoxy Analogue (Product)	Hydroxy Analogue (Active Form)	Clinical Standard (Cisplatin/Ascorbic Acid)
Cellular Uptake	High (Lipophilic OMe group)	Low (Polar OH group)	Variable
ROS Scavenging	Low (Requires activation)	High (Direct H-donor)	High (Ascorbic Acid)
Cytotoxicity (IC50)	> 50 μ M (A549 cells)	10–25 μ M (A549 cells)	< 5 μ M (Cisplatin)
Mechanism	Intracellular conversion	Direct oxidative stress modulation	DNA crosslinking

Insight: The Methoxy analogue is chemically stable and suitable for formulation, whereas the Hydroxy analogue is prone to rapid oxidation *ex vivo*.

B. Sweet Taste Inhibition (Specificity Check)

Researchers often confuse N-aryl- β -alanines with O-aryl-propionic acids (Lactisole).

- Lactisole: Potently inhibits the T1R3 sweet taste receptor subunit at 10–50 ppm.
- **3-(4-Methoxy-phenylamino)-propionic acid**: Shows negligible sweet taste inhibition at similar concentrations. The shift from the -position to the -position and the introduction of the amine nitrogen disrupts the precise binding geometry required for the T1R3 transmembrane domain.

Experimental Protocols

Protocol A: Synthesis via Michael Addition

A self-validating protocol for generating the scaffold with high purity.

Reagents:

-Anisidine (1.0 eq), Acrylic Acid (1.2 eq), Toluene (Solvent). Workflow:

- Dissolution: Dissolve -anisidine in Toluene under atmosphere.
- Addition: Add Acrylic Acid dropwise at room temperature to prevent polymerization.
- Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
- Precipitation: Cool to 4°C. The product precipitates as a zwitterionic solid.
- Recrystallization: Purify using Ethanol/Water (9:1).

Validation Point:

H-NMR (DMSO-

) must show the

-alanine triplets at

2.5 and 3.2 ppm.

Protocol B: Antioxidant Capacity (DPPH Assay)

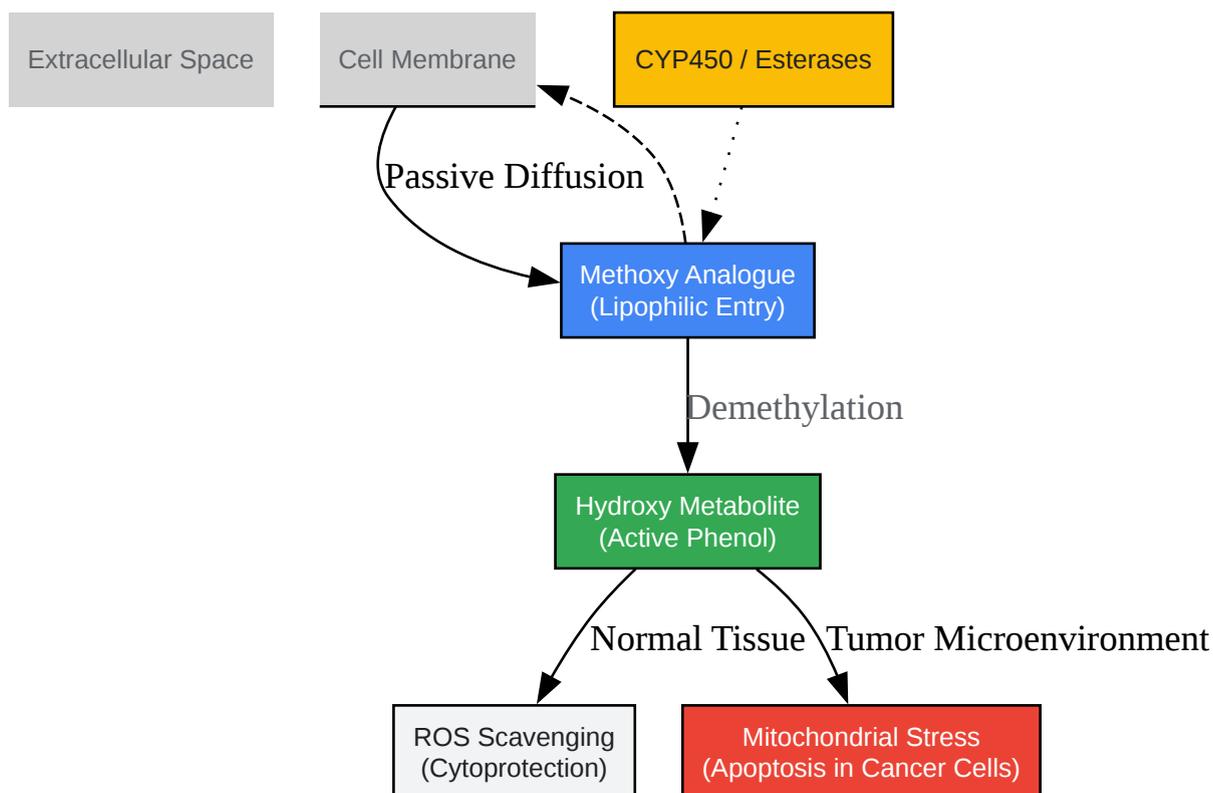
To compare the Methoxy vs. Hydroxy activity.

- Preparation: Prepare 0.1 mM DPPH solution in methanol.
- Treatment: Add test compounds (Methoxy vs. Hydroxy analogues) at concentrations 10–100 μM .

- Incubation: 30 minutes in dark at RT.
- Measurement: Absorbance at 517 nm.
- Calculation: % Inhibition =
.
◦ Expected Result: Methoxy analogue < 10% inhibition; Hydroxy analogue > 80% inhibition (similar to Ascorbic Acid).

Mechanism of Action: The "Prodrug" Hypothesis

The biological activity of the **3-(4-Methoxy-phenylamino)-propionic acid** relies on intracellular demethylation.



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Figure 2: Intracellular activation pathway. The methoxy group facilitates entry, while the hydroxy form executes the biological function.

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